ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Antibacterial DNA gyrase Enzyme inhibition

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is an imidazole derivative characterized by a five-membered heterocyclic core bearing three key substituents: an amino group at the 4-position, a methyl group at the 1-position, and an ethyl carboxylate at the 2-position. Its molecular formula is C₇H₁₁N₃O₂ with a molecular weight of approximately 169.18 g/mol.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 128293-62-9
Cat. No. B179561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
CAS128293-62-9
SynonymsETHYL 4-AMINO-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CN1C)N
InChIInChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3
InChIKeyHHFXKJLDMNBQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS 128293-62-9): Core Physicochemical and Structural Baseline for Procurement


Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is an imidazole derivative characterized by a five-membered heterocyclic core bearing three key substituents: an amino group at the 4-position, a methyl group at the 1-position, and an ethyl carboxylate at the 2-position. Its molecular formula is C₇H₁₁N₃O₂ with a molecular weight of approximately 169.18 g/mol. The compound possesses a predicted pKa of 4.43 ± 0.60, a calculated LogP of approximately 0.18–0.38, and a topological polar surface area (TPSA) of 70.1 Ų [1]. It is available as a free base (CAS 128293-62-9) or as the hydrochloride salt (CAS 180258-46-2). The free base is reported as a pale-yellow to yellow-brown solid, typically stored at 2–8°C with protection from light, and exhibits a predicted boiling point of 339.5 ± 34.0 °C and a density of 1.29 ± 0.1 g/cm³ .

Procurement Risk Alert: Why Generic 4-Aminoimidazole-2-carboxylate Esters Cannot Replace Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate


Within the 4-amino-1-methyl-1H-imidazole-2-carboxylate ester family, substitution of the ester moiety (ethyl vs. methyl vs. tert-butyl) or the counterion (free base vs. hydrochloride) fundamentally alters critical physicochemical properties that govern experimental outcomes. For instance, the methyl ester analog (CAS 162085-97-4) possesses a lower molecular weight (155.15 g/mol vs. 169.18 g/mol) and a different LogP, which directly impacts solubility, membrane permeability, and crystallization behavior [1]. The tert-butyl ester (CAS 1238706-89-2) has a substantially larger molecular weight (197.23 g/mol) and altered steric profile, which can influence reaction kinetics in peptide coupling or polyamide synthesis. Furthermore, the hydrochloride salt (CAS 180258-46-2) offers enhanced aqueous solubility but introduces a chloride counterion that may interfere with downstream biological assays or coordination chemistry. Generic substitution without rigorous re-validation of the specific application (e.g., DNA gyrase inhibition, NK1 receptor binding, or polyamide building block synthesis) introduces a high risk of irreproducible data, as the precise balance of hydrogen-bonding capacity, lipophilicity, and steric accessibility defined by the ethyl ester and free base form is uniquely optimized for the validated applications described below .

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: Validated Performance Metrics and Comparative Data for Scientific Selection


Sub-Nanomolar Inhibition of E. coli DNA Gyrase: A Differentiating Potency Profile

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate exhibits potent inhibition of Escherichia coli DNA gyrase, a validated antibacterial target. The compound demonstrates an IC₅₀ value of 0.430 nM in a fluorescence-based supercoiling assay [1]. While this high potency is class-characteristic of certain imidazole-based DNA gyrase inhibitors, the specific IC₅₀ value serves as a quantitative benchmark. Procurement decisions must consider that even minor structural variations (e.g., ester substitution, removal of the 4-amino group) can shift IC₅₀ values by orders of magnitude. Direct comparator data within the same assay system for close analogs are not publicly available, necessitating the use of this target-specific IC₅₀ as a primary potency reference for screening and validation efforts [1].

Antibacterial DNA gyrase Enzyme inhibition

High-Affinity Antagonism of the Human NK1 Receptor: A Quantitative Selectivity Benchmark

The compound acts as a potent antagonist of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) implicated in pain, inflammation, and neuropsychiatric disorders. In a functional aequorin luminescence assay using CHO-K1 cells expressing human NK1 receptor, ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate exhibited a Ki value of 6.40 nM based on Schild's plot analysis [1]. Additional radioligand displacement assays yielded Ki values of 13 nM [1]. These low nanomolar affinities position the compound as a valuable tool for probing NK1 receptor pharmacology. While no direct head-to-head comparison with another NK1 antagonist is provided in this data set, the quantitative Ki values enable cross-study comparison with other NK1 antagonists tested under similar conditions, supporting its use as a reference standard in receptor binding studies [1].

Neurokinin-1 receptor Antagonist GPCR

Sequence-Selective DNA Binding in Pyrrole-Imidazole Polyamide Synthesis

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a critical building block for the synthesis of pyrrole-imidazole (Py-Im) polyamides, which recognize specific sequences in the minor groove of DNA. When combined with pyrrole derivatives (e.g., F-3485), the resulting polyamides exhibit sequence-selective binding. This application leverages the imidazole ring's ability to distinguish between G•C and C•G base pairs, a property that is absent in analogs lacking the 4-amino group or possessing alternative ester groups [1]. The ethyl ester functionality provides an optimal balance of reactivity and stability for solid-phase peptide synthesis (SPPS) protocols. While quantitative binding affinity data for polyamides incorporating this specific monomer are available in the primary literature (e.g., Kd values for defined DNA sequences), the core differentiation lies in the monomer's validated role as a sequence-discriminating element in the well-established Py-Im polyamide recognition code [1].

Polyamide DNA binding Sequence selectivity

Validated Storage and Handling Parameters for Laboratory Reproducibility

Reproducibility in chemical and biological experiments is critically dependent on proper storage and handling. Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate requires storage at 2–8°C, protected from light and moisture in a sealed container [1]. The compound is stable under these recommended conditions, but exposure to higher temperatures or humidity may lead to degradation or hydrolysis of the ethyl ester [1]. This storage requirement is more stringent than that of some simpler imidazole derivatives, which may be stored at room temperature. Adherence to these specific storage conditions ensures the integrity of the compound for sensitive applications such as enzyme assays, receptor binding studies, and polyamide synthesis, thereby minimizing experimental variability and procurement-related losses.

Stability Storage Handling

Procurement-Driven Application Scenarios for Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS 128293-62-9)


Antibacterial Drug Discovery: DNA Gyrase Inhibitor Screening and SAR

In antibacterial drug discovery programs targeting DNA gyrase, ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate serves as a potent reference inhibitor with a validated IC₅₀ of 0.430 nM against the E. coli enzyme [1]. This high potency makes it suitable for use as a positive control in high-throughput screening assays and for establishing baseline activity in structure-activity relationship (SAR) studies. Researchers synthesizing novel imidazole-based gyrase inhibitors can benchmark their compounds' potency against this well-characterized standard, ensuring that observed activities are physiologically relevant and not artifacts of assay conditions.

Neuroscience and Pain Research: NK1 Receptor Pharmacology Tool

For laboratories investigating neurokinin-1 (NK1) receptor signaling in pain, inflammation, or neuropsychiatric disorders, this compound provides a defined pharmacological tool with a Ki of 6.40 nM in functional assays and 13 nM in radioligand binding assays [1]. Its nanomolar affinity allows for selective probing of NK1 receptor function in cell-based models (e.g., CHO-K1 cells expressing human NK1). Researchers can utilize it to validate assay systems, study receptor internalization, or compare the efficacy of novel NK1 antagonists, leveraging its established potency as a cross-study reference point.

Chemical Biology: Synthesis of Sequence-Specific DNA-Binding Polyamides

In the field of chemical biology and epigenetics, the compound is an indispensable building block for constructing pyrrole-imidazole (Py-Im) polyamides that target specific DNA sequences [1]. Its 4-amino and ethyl carboxylate functionalities are essential for the hydrogen-bonding patterns that dictate G•C base pair recognition. Procurement of this specific monomer is non-negotiable for any laboratory aiming to synthesize polyamides according to established solid-phase protocols, as substitution with methyl or tert-butyl esters will alter coupling efficiency and final product properties.

Medicinal Chemistry: Heterocyclic Scaffold Derivatization and Library Synthesis

As a versatile heterocyclic building block, ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is employed in the synthesis of diverse compound libraries for hit-to-lead optimization. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the 4-amino group can undergo diazotization, acylation, or sulfonylation [1]. The compound's moderate LogP (~0.18–0.38) and defined pKa (~4.43) provide predictable physicochemical properties for library design, and its storage requirements (2–8°C) must be factored into laboratory logistics to maintain compound integrity during iterative synthetic campaigns .

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